

# An In-depth Technical Guide on the Carcinogenicity of 1,4-Dichlorobenzene

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## Compound of Interest

Compound Name: 1,4-Dichlorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity studies of **1,4-Dichlorobenzene** (p-DCB), a widely used chemical in mothballs and deodorizers. This document summarizes key findings from pivotal studies, details experimental protocols, and presents quantitative data in a structured format to facilitate understanding and further research.

## Classification of Carcinogenicity

**1,4-Dichlorobenzene** has been classified by major international and national health agencies based on evidence from animal studies. The International Agency for Research on Cancer (IARC) has classified **1,4-Dichlorobenzene** in Group 2B, as possibly carcinogenic to humans[1][2][3]. This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals[2]. The U.S. National Toxicology Program (NTP) states that **1,4-Dichlorobenzene** is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies[4]. The U.S. Environmental Protection Agency (EPA) has classified **1,4-Dichlorobenzene** as a Group C, possible human carcinogen.

## Key Carcinogenicity Studies

The primary evidence for the carcinogenicity of **1,4-Dichlorobenzene** comes from oral and inhalation exposure studies in rodents. The most definitive studies were conducted by the National Toxicology Program (NTP).

## Oral Gavage Studies (NTP TR-319)

A key study by the NTP investigated the effects of **1,4-Dichlorobenzene** administered by gavage (in corn oil) to F344/N rats and B6C3F1 mice for two years.

- In male F344/N rats, there was a dose-related increase in the incidence of renal tubular cell adenocarcinomas, which are uncommon tumors in this strain.
- In male and female B6C3F1 mice, **1,4-Dichlorobenzene** induced hepatocellular adenomas and carcinomas.

## Inhalation Studies

Subsequent studies have also examined the carcinogenic potential of **1,4-Dichlorobenzene** via inhalation.

- A two-year inhalation study in mice also demonstrated an increase in liver cancer (hepatocellular carcinoma and hepatoblastoma) in both sexes.

## Quantitative Data from Carcinogenicity Bioassays

The following tables summarize the tumor incidence data from the pivotal NTP oral gavage study (TR-319) and other key studies.

Table 1: Incidence of Renal Tumors in Male F344/N Rats (NTP TR-319, Gavage)

Treatment Group (mg/kg/day)	Number of Animals	Tubular Cell Adenocarcinoma	Tubular Cell Adenoma
0 (Corn Oil Control)	50	1 (2%)	0 (0%)
150	50	3 (6%)	0 (0%)
300	50	7 (14%)	1 (2%)

Table 2: Incidence of Liver Tumors in B6C3F1 Mice (NTP TR-319, Gavage)

Sex	Treatment Group (mg/kg/day)	Number of Animals	Hepatocellular Adenoma	Hepatocellular Carcinoma	Hepatocellular Adenoma or Carcinoma (Combined)
Male	0 (Corn Oil Control)	50	13 (26%)	9 (18%)	20 (40%)
300	50	26 (52%)	19 (38%)	38 (76%)	
600	50	25 (50%)	29 (58%)	45 (90%)	
Female	0 (Corn Oil Control)	48	3 (6%)	1 (2%)	4 (8%)
300	49	19 (39%)	11 (22%)	28 (57%)	
600	50	38 (76%)	19 (38%)	47 (94%)	

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. The following outlines the protocol for the NTP TR-319 gavage study.

### NTP TR-319 Gavage Study Protocol

- Test Substance: **1,4-Dichlorobenzene** (>99% pure) dissolved in corn oil.
- Animal Models:
  - Male and female F344/N rats.
  - Male and female B6C3F1 mice.
- Administration: Oral gavage, 5 days per week for 103 weeks.
- Dosage Groups:

- Male Rats: 0, 150, or 300 mg/kg body weight per day.
- Female Rats: 0, 300, or 600 mg/kg body weight per day.
- Male and Female Mice: 0, 300, or 600 mg/kg body weight per day.
- Group Size: 50 animals per group.
- Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were examined histopathologically.



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NTP Gavage Study Experimental Workflow.

## Mechanism of Carcinogenicity

The carcinogenic effects of **1,4-Dichlorobenzene** are generally considered to occur through non-genotoxic mechanisms, meaning it does not directly damage DNA. The proposed modes of action differ for the kidney and liver tumors.

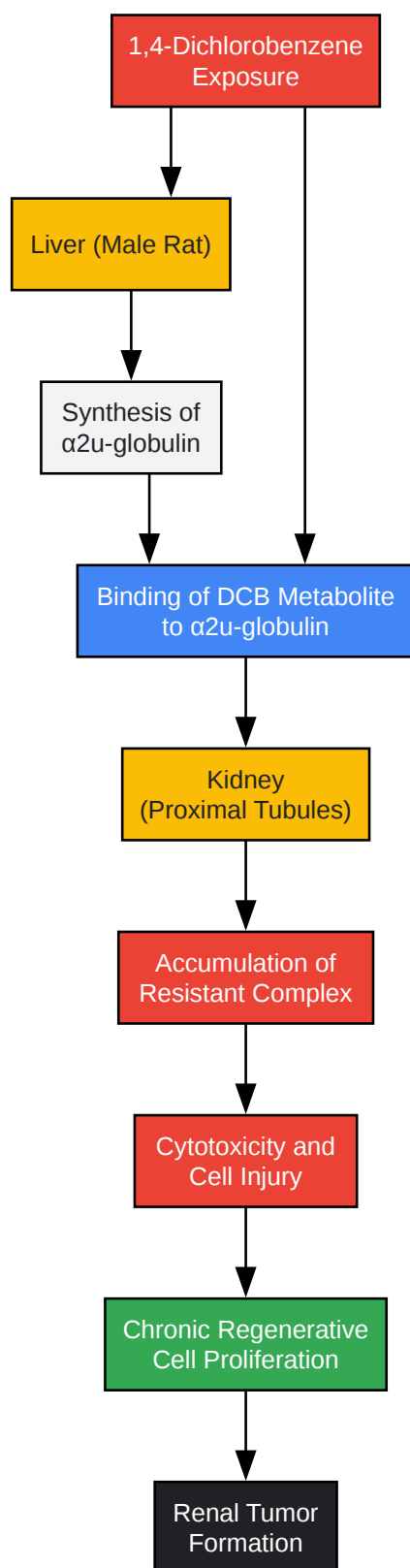
### Kidney Tumors in Male Rats ( $\alpha$ 2u-globulin Nephropathy)

The induction of renal tumors in male rats is linked to a mechanism involving  $\alpha$ 2u-globulin, a low-molecular-weight protein produced in the liver of male rats but not in female rats, mice, or humans.

- Binding: **1,4-Dichlorobenzene** or its metabolites bind to  $\alpha$ 2u-globulin in the liver.
- Accumulation: The complex is filtered by the kidneys but is resistant to lysosomal degradation, leading to its accumulation in the proximal tubules.

- Toxicity: This accumulation causes cytotoxicity, leading to chronic cell injury and regenerative cell proliferation.
- Tumor Formation: Sustained cell proliferation increases the likelihood of spontaneous mutations, ultimately leading to tumor formation.

Since  $\alpha_2$ -globulin is specific to male rats, this mechanism is not considered relevant to humans.



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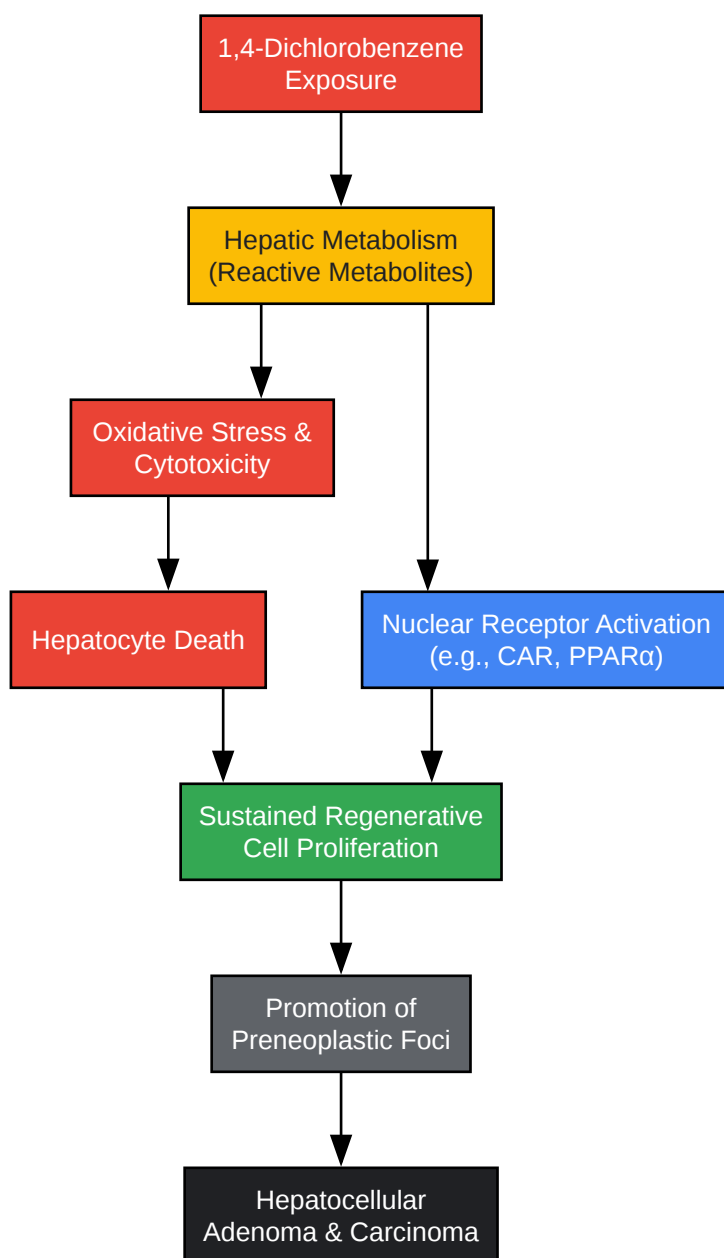
Proposed Mechanism of Renal Carcinogenicity in Male Rats.

## Liver Tumors in Mice

The mechanism for liver tumor induction in mice is believed to be related to sustained cytotoxicity and regenerative cell proliferation.

- **Metabolism:** **1,4-Dichlorobenzene** is metabolized in the liver, potentially forming reactive metabolites.
- **Cytotoxicity:** These metabolites can lead to oxidative stress and cytotoxicity, causing liver cell death.
- **Proliferation:** The liver responds to this damage with sustained regenerative cell proliferation.
- **Tumor Promotion:** This increased cell turnover can promote the growth of spontaneously initiated tumor cells into adenomas and carcinomas.

Some evidence suggests the involvement of nuclear receptors like the constitutive androstane receptor (CAR) and peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), which are involved in regulating cell proliferation and apoptosis.



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Proposed Mechanism of Liver Carcinogenicity in Mice.

## Human Relevance and Risk Assessment

While there is sufficient evidence for the carcinogenicity of **1,4-Dichlorobenzene** in animals, the data in humans is inadequate. The mechanism for kidney tumors in male rats is generally not considered relevant to humans. The relevance of the mouse liver tumors is still a subject of scientific discussion, but the non-genotoxic, proliferative mechanism suggests that there may



be a threshold for this effect. Risk assessments, therefore, often consider that a certain level of exposure may not pose a significant cancer risk to humans.

## Conclusion

Carcinogenicity studies of **1,4-Dichlorobenzene** have consistently demonstrated its potential to cause kidney tumors in male rats and liver tumors in mice through non-genotoxic mechanisms. The detailed experimental data and proposed signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to understand the carcinogenic profile of this compound and to inform human health risk assessments. Further research into the specific molecular events underlying the mitogenic and promotional activity of **1,4-Dichlorobenzene** in the liver is warranted to better extrapolate these findings to human populations.

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